3-Oxaspiro[5.3]nonan-2-ol
Description
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C8H14O2/c9-7-6-8(2-1-3-8)4-5-10-7/h7,9H,1-6H2 |
InChI Key |
ISGABRFWDQKXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-Oxaspiro[5.3]nonan-2-ol and its analogs:
Key Observations :
Insights :
- The target compound likely requires specialized cyclization strategies, such as Mn(OAc)₃-mediated radical reactions (as seen in analogous lactone syntheses) .
- Enantiomeric purity is critical for bioactive derivatives, as demonstrated by the 94.1% ee achieved for (±)-endo-cis-Bicyclo[4.3.0]nonan-2-ol .
Physicochemical and Application Comparison
Notable Findings:
- Pheromone analogs like (S)-nonan-2-ol highlight the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of 3-Oxaspiro[5.3]nonan-2-ol may exhibit divergent properties .
- Anhydride derivatives (e.g., 3-Oxaspiro[5.5]undecane-2,4-dione) demonstrate utility in polymer chemistry, whereas alcohol-bearing spirocycles are underexplored in this context .
Preparation Methods
Direct Synthesis via Cyclization (Example 65 of EP1443046A1)
Diazo-Based Cyclization Strategies
Insights from Related Spirocyclic Lactone Syntheses
Although no direct synthesis of 3-oxaspiro[5.3]nonan-2-ol is described in the provided sources, a related protocol for synthesizing 3-methylene-1-oxaspiro[3.5]nonan-2-one offers transferable insights. This method employs a diazo compound (2-diazo-2-diethoxyphosphoryl acetate) and a strong base (lithium hexamethyldisilazide, LHMDS) to drive a C–H insertion/cyclization sequence. The reaction proceeds via a metal-carbene intermediate, which facilitates intramolecular C–O bond formation to generate the spirocyclic lactone.
Reaction Conditions and Adaptability
-
Reagents : Diazo compounds, LHMDS, p-acetamidobenzenesulfonyl azide (p-ABSA).
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : Room temperature to mild heating.
Adapting this method to synthesize 3-oxaspiro[5.3]nonan-2-ol would require modifying the substrate to incorporate a hydroxyl group adjacent to the cyclization site. For instance, substituting the lactone-forming carbonyl with a hydroxyl-bearing carbon could yield the target alcohol after cyclization.
Alternative Synthetic Approaches
Acid-Catalyzed Cyclization of Diol Precursors
A plausible route involves the acid-mediated cyclization of a diol precursor. For example, treating 5-(2-hydroxyethyl)cyclohexanol with a Brønsted acid (e.g., ) or Lewis acid (e.g., ) could induce dehydration and ether formation, yielding the spirocyclic structure. This method mirrors the synthesis of simpler spiroethers, where ring strain in the 3-membered oxirane is offset by the stability of the 5-membered carbocycle.
Epoxide Ring-Opening Strategies
Another theoretical pathway involves the nucleophilic ring-opening of a spirocyclic epoxide. For instance, epoxidation of a bicyclic olefin precursor (e.g., spiro[5.3]non-2-ene) using meta-chloroperbenzoic acid (mCPBA) could generate an epoxide, which is subsequently hydrolyzed to the diol. Selective oxidation or reduction steps could then yield the target alcohol.
Purification and Characterization
Chromatographic Techniques
Both patent and academic methods emphasize the use of column chromatography for purification. In the diazo-based synthesis, silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1 ratios) achieves >90% purity. Similarly, the patent-derived method likely employs analogous protocols.
Spectroscopic Analysis
-
NMR Spectroscopy : The -NMR spectrum of related spiroethers shows distinct signals for the hydroxyl-bearing proton (~4.8 ppm) and spiro carbon environment (0.8–2.0 ppm).
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 142.20, consistent with .
Applications and Derivatives
Q & A
Q. What are the standard synthetic routes for 3-Oxaspiro[5.3]nonan-2-ol, and how can reaction conditions be optimized for yield?
The synthesis of 3-Oxaspiro[5.3]nonan-2-ol typically involves cyclization strategies. For example, spirocyclic ethers are often synthesized via acid-catalyzed cyclization of diols or ketones. A key step is the formation of the spiro center, which may require Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates . Optimization includes:
- Temperature control : Elevated temperatures (80–100°C) enhance cyclization but may risk side reactions.
- Catalyst screening : Testing Brønsted vs. Lewis acids to balance reactivity and selectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. What analytical techniques are critical for characterizing 3-Oxaspiro[5.3]nonan-2-ol’s structure and purity?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify the spirocyclic framework and hydroxyl group position. Coupling constants in ¹H NMR help confirm stereochemistry .
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomeric forms (e.g., as demonstrated in spirocyclic ketone studies) .
- Mass spectrometry (HRMS) : Validates molecular formula (C₈H₁₂O₂) and detects impurities.
Q. What safety protocols are recommended for handling 3-Oxaspiro[5.3]nonan-2-ol in laboratory settings?
While direct safety data for this compound is limited, analogous spirocyclic ethers require:
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can green chemistry principles be applied to improve the sustainability of 3-Oxaspiro[5.3]nonan-2-ol synthesis?
Strategies include:
- Solvent substitution : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., Cyrene™) or water .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce waste .
- Atom economy : Design routes with minimal byproducts, such as tandem cyclization-oxidation steps .
Q. What methodologies enable enantioselective synthesis of 3-Oxaspiro[5.3]nonan-2-ol?
Chiral resolution techniques include:
- Asymmetric catalysis : Chiral phosphoric acids or organocatalysts induce stereoselectivity during cyclization .
- Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze racemic mixtures selectively .
- Chiral auxiliaries : Temporarily introduce stereochemical control via removable groups (e.g., Evans oxazolidinones) .
Q. How does the spirocyclic structure of 3-Oxaspiro[5.3]nonan-2-ol influence its reactivity in ring-opening reactions?
The strain in the spiro system enhances reactivity:
Q. What computational approaches predict the biological activity of 3-Oxaspiro[5.3]nonan-2-ol derivatives?
- Molecular docking : Screen against targets (e.g., GPCRs) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
